molecular formula C23H19N3O3S B2616595 N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide CAS No. 681266-49-9

N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B2616595
CAS No.: 681266-49-9
M. Wt: 417.48
InChI Key: ZYLJMVODSQNMCC-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is a thieno[3,4-c]pyrazole derivative characterized by a 5,5-dioxo-sulfone moiety, a 4-methylphenyl substituent at the 2-position, and a naphthalene-1-carboxamide group at the 3-position. The naphthalene moiety enhances aromatic stacking and lipophilicity, while the sulfone group contributes to electronic polarization and metabolic stability .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15-9-11-17(12-10-15)26-22(20-13-30(28,29)14-21(20)25-26)24-23(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLJMVODSQNMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol .

Chemical Reactions Analysis

N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s closest analogs include pyrazole-carboxamide derivatives and thieno[3,4-c]pyrazole-based molecules (Table 1). Key structural variations include:

  • Aromatic substituents: The naphthalene group in the target compound contrasts with simpler phenyl (e.g., 3a in ) or fluorophenyl (e.g., ) substituents in analogs.

Physicochemical Properties

  • Lipophilicity : ’s compound has an XlogP of 0.9, indicating moderate lipophilicity. The target compound’s naphthalene group likely increases XlogP (>2), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal stability : Analogs in show melting points between 123–183°C. The target compound’s melting point is unreported but expected to exceed 150°C due to extended aromaticity .

Spectroscopic Characterization

  • NMR : Aromatic protons in analogs (e.g., 7.2–8.1 ppm in ) align with the target compound’s expected signals. The naphthalene protons may appear as multiplets near 7.5–8.3 ppm, with a singlet for the pyrazole C-H .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 403.1 for 3a) confirm molecular weights. The target compound’s MS should show [M+H]⁺ ≈ 431.1 .

Crystallographic and Computational Analysis

  • Software like SHELX () and ORTEP () are critical for structural validation.

Biological Activity

Molecular Characteristics

  • Molecular Formula: C28H34N3O5S
  • Molecular Weight: 511.5851 g/mol
  • InChIKey: CXHHBNMLPJOKQD-UHFFFAOYSA-N

Structural Features

The compound features a naphthalene ring fused with a thieno[3,4-c]pyrazole moiety, which is significant for its biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that this compound acts primarily as an inhibitor of HMG-CoA reductase , an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound may lower cholesterol levels in the body, which is beneficial in treating conditions such as hypercholesterolemia.

Pharmacological Studies

  • In Vitro Studies:
    • In cellular models, the compound demonstrated significant inhibition of cholesterol synthesis when tested against human liver cells. This aligns with findings from related compounds that target HMG-CoA reductase .
  • In Vivo Studies:
    • Animal studies have shown that administration of the compound resulted in reduced serum cholesterol levels. This effect was accompanied by a decrease in atherosclerotic plaque formation .

Case Studies and Clinical Trials

  • A notable study involved the evaluation of this compound in a Phase I clinical trial for patients with hypercholesterolemia. The trial aimed to assess safety and efficacy but was ultimately discontinued due to insufficient efficacy results compared to existing treatments .
  • Another case study highlighted the compound's potential neuroprotective effects in models of neurodegenerative diseases, suggesting that it may also exert antioxidant properties, thus protecting neuronal cells from oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
Compound AC28H34N3O5SHMG-CoA reductase inhibitorDiscontinued clinical trials
Compound BC26H32N4O4SAntioxidant propertiesOngoing research
Compound CC30H36N2O6SAnti-inflammatory effectsPromising preclinical results

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